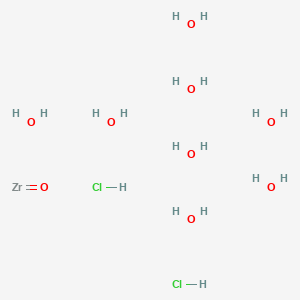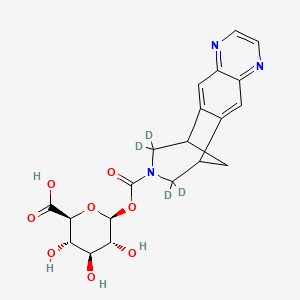
Dimethoxycucurbita-6,23-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol: is a naturally occurring compound belonging to the cucurbitane family. It is characterized by its unique structure, which includes an epoxy group and methoxy groups at specific positions on the cucurbitane skeleton. This compound is often isolated from plants in the Cucurbitaceae family, such as Momordica charantia (bitter melon). It has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol typically involves multiple steps, starting from simpler precursors. One common approach is the modification of cucurbitane derivatives through selective oxidation, epoxidation, and methylation reactions. The key steps include:
Oxidation: The precursor cucurbitane derivative is oxidized to introduce the necessary functional groups.
Methylation: The final step involves methylation of the hydroxyl groups using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol may involve large-scale extraction from natural sources, followed by purification using chromatographic techniques. Alternatively, synthetic routes can be optimized for scalability, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the methoxy groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols or alcohols.
Applications De Recherche Scientifique
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of cucurbitane derivatives.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cancer.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,19-Epoxy-19,25-dihydroxycucurbita-6,23-dien-3-ol: Similar structure but with hydroxyl groups instead of methoxy groups.
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
5,19-Epoxy-19,25-dimethoxycucurbita-6,23-dien-3-ol is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both epoxy and methoxy groups enhances its reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C32H52O4 |
|---|---|
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
19-methoxy-8-(6-methoxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C32H52O4/c1-21(11-10-16-27(2,3)35-9)22-14-17-30(7)23-15-18-32-24(12-13-25(33)28(32,4)5)31(23,26(34-8)36-32)20-19-29(22,30)6/h10,15-16,18,21-26,33H,11-14,17,19-20H2,1-9H3 |
Clé InChI |
PCHCXXYKHCXPSQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


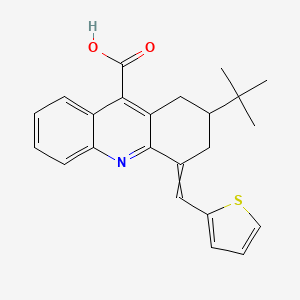

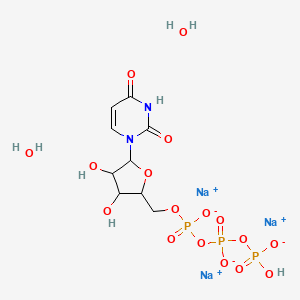
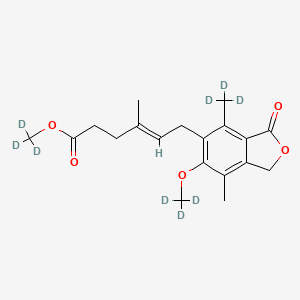
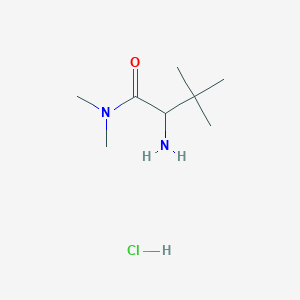
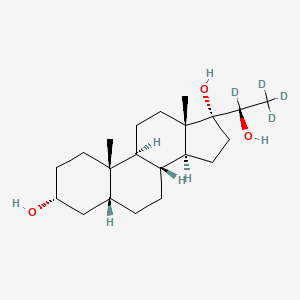
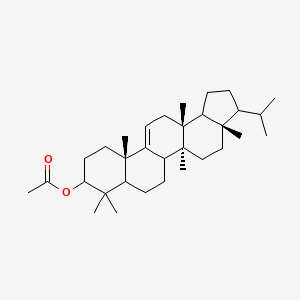
![(1R,5aS,9aS,9bR)-5,5a,6,7,8,9,9a,9b-Octahydro-1-hydroxy-6,6,9a-trimethylnaphtho[1,2-c]furan-3(1H)-one](/img/structure/B12430408.png)
![1-(Trifluoromethylsulfanyl)-4-[[4-(trifluoromethylsulfanyl)phenoxy]methyl]benzene](/img/structure/B12430409.png)
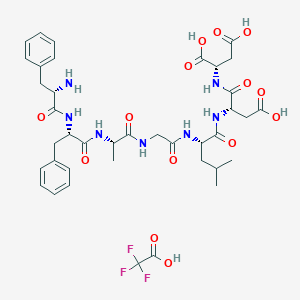
![[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonic acid](/img/structure/B12430412.png)
![3-Bromo-6-chlorothieno[3,2-c]pyridine](/img/structure/B12430419.png)
